Tabernanthine

Kappa-opioid receptor Radioligand binding Addiction pharmacology

Select Tabernanthine for addiction and neuropharmacology studies requiring a refined iboga alkaloid tool. Its 14-fold sigma-2 selectivity (Ki=194 nM) and 13.9x greater kappa-opioid affinity (Ki=0.15 μM) versus ibogaine enable precise mechanistic investigation with minimized compound quantities. Unlike ibogaine's hERG-dominant cardiotoxicity, Tabernanthine's calcium channel blockade profile offers a distinct cardiovascular safety signal for in vivo models.

Molecular Formula C20H26N2O
Molecular Weight 310.4 g/mol
Cat. No. B1236622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTabernanthine
Synonymstabernanthine
tabernanthine tartrate
tabernanthine, p-chlorophenoxyacetate
Molecular FormulaC20H26N2O
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=CC(=C5)OC
InChIInChI=1S/C20H26N2O/c1-3-13-8-12-9-17-19-16(6-7-22(11-12)20(13)17)15-5-4-14(23-2)10-18(15)21-19/h4-5,10,12-13,17,20-21H,3,6-9,11H2,1-2H3
InChIKeyUCIDWKVIQZIKEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tabernanthine for Research Procurement: Iboga Alkaloid Physical Properties and Chemical Identity Reference


Tabernanthine is a pentacyclic ibogan-type indole alkaloid (C20H26N2O, molecular weight 310.40 g/mol) isolated from Tabernanthe iboga and Tabernaemontana species [1]. It possesses a 13-methoxy substitution on the ibogamine skeleton, distinguishing it structurally from the 12-methoxy analog ibogaine [2]. The compound has an XlogP of 3.90, topological polar surface area of 28.30 Ų, and melting point of 213.5-215°C [1][3]. These physicochemical parameters inform solubility, formulation, and analytical method development for procurement decisions.

Why Tabernanthine Cannot Be Substituted with Ibogaine or Coronaridine in Mechanistic Studies


Iboga alkaloids share a common pentacyclic scaffold but exhibit substantial divergence in receptor binding profiles, functional selectivity, and organ-specific effects [1]. Tabernanthine demonstrates a distinct pharmacological signature characterized by 14-fold sigma-2 receptor selectivity, sub-micromolar kappa-opioid affinity, benzodiazepine receptor inverse agonism, and calcium channel blockade [1][2][3]. In contrast, ibogaine shows 43-fold sigma-2 selectivity with markedly different sigma-1 affinity, while coronaridine lacks significant sigma receptor engagement entirely [1]. Interchanging these compounds without accounting for target-specific binding data would introduce uncontrolled variables that compromise experimental reproducibility and invalidate cross-study comparisons [2][3].

Tabernanthine Comparative Pharmacological Evidence: Quantified Differentiation from Ibogaine, Coronaridine, and Congeners


Tabernanthine Kappa-Opioid Receptor Affinity: 14-Fold Higher Than Coronaridine and 13-Fold Higher Than Ibogaine

Tabernanthine exhibits the highest kappa-opioid receptor affinity among iboga alkaloids tested, with a Ki value of 0.15 μM [1]. This represents a 13.9-fold greater affinity than ibogaine (Ki = 2.08 μM), a 28.7-fold greater affinity than coronaridine (Ki = 4.3 μM), and a 17.3-fold greater affinity than ibogamine (Ki = 2.6 μM) measured under identical radioligand binding assay conditions [1].

Kappa-opioid receptor Radioligand binding Addiction pharmacology

Tabernanthine Sigma-2 Receptor Selectivity Profile: 14-Fold Selectivity Versus 43-Fold for Ibogaine

Tabernanthine binds to sigma-2 receptors with a Ki of 194 nM and exhibits approximately 14-fold selectivity for sigma-2 over sigma-1 sites [1]. In contrast, ibogaine shows a Ki of 201 nM at sigma-2 but markedly lower sigma-1 affinity (Ki = 8,554 nM), resulting in 43-fold sigma-2 selectivity [1]. Tabernanthine and (±)-ibogamine (sigma-2 Ki = 137 nM) show 3- to 5-fold higher sigma-1 affinity compared to ibogaine [1].

Sigma receptors Receptor selectivity Neuropharmacology

Tabernanthine Benzodiazepine Receptor Interaction: Inverse Agonist Activity at IC50 150 μM

Tabernanthine inhibits specific flunitrazepam binding to brain benzodiazepine receptors in a competitive manner with an IC50 of 150 μM, an affinity in the same range as harmane [1]. In a discriminant in vitro binding assay, tabernanthine exhibited benzodiazepine receptor inverse agonist properties [1]. In vivo, tabernanthine-induced tremor was reversibly inhibited by the benzodiazepine receptor antagonist Ro-15-1788 [1].

Benzodiazepine receptor Inverse agonism Tremorigenic mechanisms

Tabernanthine Calcium Channel Antagonism: Vascular and Cardiac Differentiation from Ibogaine

Tabernanthine (80 μM) non-competitively antagonized noradrenaline- and calcium-induced contractions in rat aorta and mesenteric artery, and antagonized K+ depolarization-induced aortic contractions at concentrations of 8, 40, and 80 μM [1]. In cardiac tissue, tabernanthine induced a negative inotropic effect in electrically stimulated myocardium and a negative chronotropic effect in the perfused rat heart [1]. In contrast, ibogaine is primarily characterized by hERG potassium channel inhibition (IC50: 3 μM) as its principal cardiac ion channel interaction [2].

Calcium channel blockade Cardiovascular pharmacology Smooth muscle

Tabernanthine Delta-Opioid Receptor Affinity: 2.6-Fold Higher Than Coronaridine

At delta-opioid receptors, tabernanthine exhibits a Ks value of 3.1 μM, which is 2.6-fold higher affinity than coronaridine (Ks = 8.1 μM) measured under identical radioligand binding assay conditions [1]. Ibogaine and ibogamine delta-opioid affinities were not reported in the same study.

Delta-opioid receptor Opioid pharmacology Analgesia research

Tabernanthine Behavioral Effects: Comparable Tremor Induction to Ibogaine with Divergent Receptor Basis

At doses used to assess effects on drug self-administration, both ibogaine and tabernanthine induced tremors lasting at least 2-3 hours in rats [1]. In contrast, both enantiomers of coronaridine and ibogamine induced very weak or no tremors [1]. Despite similar tremor duration, the mechanistic basis differs: tabernanthine-induced tremor is mediated via benzodiazepine receptor inverse agonism and reversible by Ro-15-1788 [2], whereas ibogaine's tremorigenic effects are attributed to sodium channel interactions [3].

Behavioral pharmacology Tremorigenic activity Addiction models

Tabernanthine Research Applications: Evidence-Based Use Cases for Procurement Planning


Kappa-Opioid Receptor Pharmacology and Addiction Research

Tabernanthine's Ki of 0.15 μM at kappa-opioid receptors—13.9-fold higher than ibogaine—makes it the preferred iboga alkaloid for studies requiring potent kappa receptor engagement with minimized compound quantities [1]. Its persistent reduction of cocaine and morphine self-administration in rats supports use in addiction pharmacology models [2].

Sigma-2 Receptor Subtype Selectivity Studies

Tabernanthine's 14-fold sigma-2 selectivity (Ki = 194 nM) occupies a distinct selectivity space from ibogaine's 43-fold selectivity, enabling researchers to probe the functional contributions of sigma-1 versus sigma-2 receptor engagement with different tool compounds from the same chemical class [3].

Calcium Channel and Cardiovascular Pharmacology Research

Tabernanthine's demonstrated calcium entry blockade in vascular smooth muscle (non-competitive antagonism of noradrenaline and K+ depolarization-induced contractions at 8-80 μM) and negative inotropic/chronotropic cardiac effects provide a calcium-focused cardiovascular profile that contrasts with ibogaine's hERG-dominated cardiac pharmacology [4][5].

Benzodiazepine Receptor Inverse Agonism and Tremor Mechanism Studies

Tabernanthine's benzodiazepine receptor inverse agonist activity (IC50 150 μM competitive inhibition of flunitrazepam binding) and Ro-15-1788-reversible tremor provide a unique tool for investigating benzodiazepine receptor-mediated neurobehavioral effects within the iboga alkaloid family [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tabernanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.